molecular formula C5H4F2N2O B6158904 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one CAS No. 2092222-01-8

2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6158904
CAS No.: 2092222-01-8
M. Wt: 146.09 g/mol
InChI Key: UAJNIZRZSBHFKQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one is an organic compound that features a difluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one typically involves the reaction of 1H-imidazole-2-carbaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like anhydrous acetonitrile. The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(1H-imidazol-2-yl)ethan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in drug design and other applications where stability and bioavailability are crucial.

Properties

CAS No.

2092222-01-8

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

2,2-difluoro-1-(1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C5H4F2N2O/c6-4(7)3(10)5-8-1-2-9-5/h1-2,4H,(H,8,9)

InChI Key

UAJNIZRZSBHFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(=O)C(F)F

Purity

95

Origin of Product

United States

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